1-[4-[4-(1-Cyclopropylsulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea
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Overview
Description
AZD3147 is a potent and selective dual inhibitor of mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2. This compound has shown significant potential in scientific research, particularly in the fields of cancer treatment and cell signaling pathways .
Preparation Methods
The synthesis of AZD3147 involves a series of chemical reactions starting from readily available starting materials. The synthetic route typically includes the formation of a urea-containing morpholinopyrimidine structure. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for AZD3147 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
AZD3147 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
AZD3147 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mammalian target of rapamycin signaling pathway.
Biology: Employed in cell biology research to investigate cell growth, proliferation, and survival mechanisms.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the mammalian target of rapamycin pathway .
Mechanism of Action
AZD3147 exerts its effects by selectively inhibiting mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2. This inhibition disrupts the signaling pathways involved in cell growth, proliferation, and survival. The molecular targets of AZD3147 include the kinase domains of mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2, which are crucial for their activity .
Comparison with Similar Compounds
AZD3147 is unique compared to other similar compounds due to its dual inhibition of both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2. Similar compounds include:
Everolimus: An allosteric inhibitor of mammalian target of rapamycin complex 1.
BEZ235: An ATP-competitive inhibitor targeting both phosphoinositide 3-kinase and mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2.
GSK2126458: Another ATP-competitive inhibitor targeting both phosphoinositide 3-kinase and mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2
AZD3147’s dual inhibition mechanism provides a broader range of activity and potential therapeutic benefits compared to compounds that target only one of the complexes.
Properties
IUPAC Name |
1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O4S2/c1-16-15-33-13-11-29(16)21-14-20(24(8-9-24)35(31,32)19-6-7-19)27-22(28-21)17-2-4-18(5-3-17)26-23(34)25-10-12-30/h2-5,14,16,19,30H,6-13,15H2,1H3,(H2,25,26,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGVUDPAMQEIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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